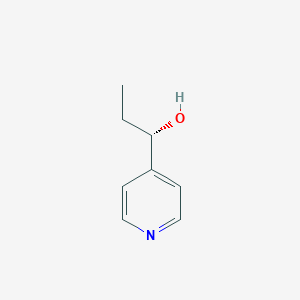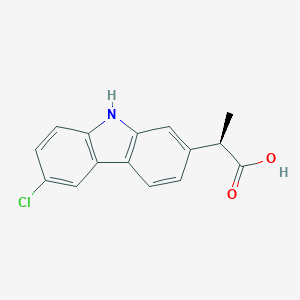
(R)-Carprofen
Overview
Description
®-Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used in veterinary medicine to relieve pain and inflammation in animals, particularly dogs. It is the enantiomer of Carprofen, which means it is one of two mirror-image forms of the molecule. The compound is known for its effectiveness in managing osteoarthritis and postoperative pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Carprofen typically involves the resolution of racemic Carprofen or the asymmetric synthesis of the ®-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In industrial settings, the production of ®-Carprofen may involve large-scale resolution techniques such as crystallization or chromatography. These methods are optimized to ensure high yield and purity of the ®-enantiomer. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-Carprofen undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carprofen can be oxidized to form carprofen quinone.
Reduction: Reduction can yield carprofen alcohol.
Substitution: Substitution reactions can lead to various carprofen derivatives depending on the nucleophile used.
Scientific Research Applications
®-Carprofen has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of chiral resolution and asymmetric synthesis.
Biology: Research on ®-Carprofen includes its effects on cellular processes and its potential as a tool for studying inflammation and pain pathways.
Medicine: In veterinary medicine, ®-Carprofen is extensively studied for its efficacy and safety in treating pain and inflammation in animals.
Industry: The compound is used in the development of new NSAIDs and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
®-Carprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ®-Carprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation. The compound primarily targets COX-2, which is induced during inflammatory processes, making it effective in reducing inflammation without significantly affecting COX-1, which is involved in maintaining normal physiological functions.
Comparison with Similar Compounds
Ibuprofen: Another NSAID that inhibits COX enzymes but is less selective for COX-2 compared to ®-Carprofen.
Naproxen: Similar to ®-Carprofen in its anti-inflammatory properties but has a longer half-life.
Ketoprofen: Shares similar mechanisms of action but is used in both human and veterinary medicine.
Uniqueness of ®-Carprofen: ®-Carprofen is unique in its high selectivity for COX-2, which reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs. Its enantiomeric purity also contributes to its effectiveness and safety profile in veterinary applications.
Properties
IUPAC Name |
(2R)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426422 | |
| Record name | (-)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52263-83-9 | |
| Record name | (-)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (R)-carprofen?
A1: this compound, like its racemic mixture, primarily acts by inhibiting cyclooxygenase (COX) enzymes []. COX enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain.
Q2: Are there differences in COX isoform selectivity between this compound and (S)-carprofen?
A2: Research indicates that while both (R)- and (S)-carprofen inhibit COX enzymes, the selectivity for COX-1 and COX-2 isoforms might differ. One study found that (S)-carprofen exhibited stronger inhibition of COX-2 compared to COX-1, whereas this compound showed less selectivity between the two isoforms [].
Q3: Does this compound affect other molecular targets besides COX enzymes?
A3: While COX inhibition is the primary mechanism, some studies suggest that this compound might exert its effects through additional pathways. For instance, research suggests possible weak to moderate inhibition of 5-lipoxygenase and influence on enzyme release [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H12ClNO2, and its molecular weight is 273.72 g/mol.
Q5: Are there any available spectroscopic data for this compound?
A5: Yes, researchers have used various spectroscopic techniques to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the structure, and researchers have also used single-crystal X-ray diffraction to confirm the structure of impurities found in this compound intermediates [].
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models?
A7: Studies in horses have shown that after intravenous administration, this compound reaches peak synovial fluid concentrations after 12 hours and persists longer than ketoprofen []. In rats, this compound is eliminated at a faster rate than (S)-carprofen, primarily through biliary excretion as ester glucuronide []. This difference in elimination leads to a higher accumulation of the pharmacologically more active (S)-carprofen in rat blood.
Q7: Are there differences in the PK/PD profiles of this compound and (S)-carprofen?
A8: Yes, this compound and (S)-carprofen exhibit stereoselective disposition. In rats, the total clearance of this compound is significantly greater than that of (S)-carprofen []. This difference in clearance is attributed to the higher biliary excretion of this compound and its glucuronide compared to the (S)-enantiomer [].
Q8: Has the efficacy of this compound been evaluated in any in vivo pain models?
A9: While direct comparisons of this compound and (S)-carprofen efficacy are limited in the provided research, studies using the racemic mixture provide insights. For instance, carprofen, at a dose of 1.4 mg/kg body weight, administered subcutaneously one hour after parturition in first-lactation cows, reduced cortisol levels within 48 hours, potentially indicating pain relief []. Further research is needed to isolate the specific effects of this compound in this context.
Q9: Does this compound have known interactions with other drugs?
A11: One study showed that the presence of bovine serum albumin (BSA) in an in vitro system increased the inhibitory effect of this compound on UDP-glucuronosyltransferase (UGT) 2B7, an enzyme involved in drug metabolism []. This finding suggests a potential for drug-drug interactions involving this compound and drugs metabolized by UGT2B7.
Q10: Is this compound metabolized by UGT2B7?
A12: While one study highlights the inhibitory effect of this compound on UGT2B7 [], the research doesn't explicitly state whether this compound itself is a substrate for UGT2B7. Further research is needed to ascertain this.
Q11: Are there enantioselective differences in the inhibition of UGT2B7 by carprofen enantiomers?
A13: Yes, research indicates that (S)-carprofen exhibits stronger inhibition of UGT2B7 compared to this compound []. This enantioselective inhibition suggests that clinical monitoring of (S)-carprofen plasma concentrations might be more crucial than this compound to avoid potential drug-drug interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
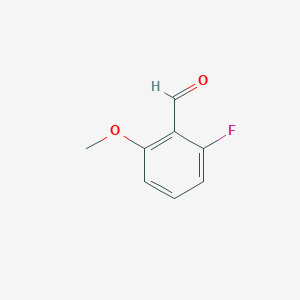
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
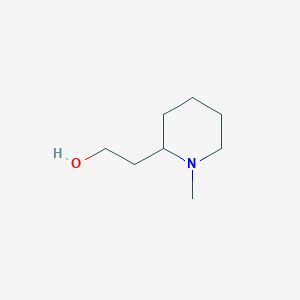


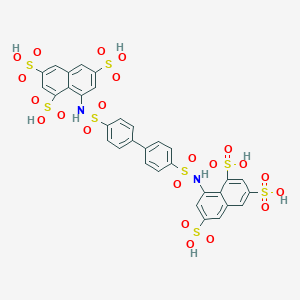
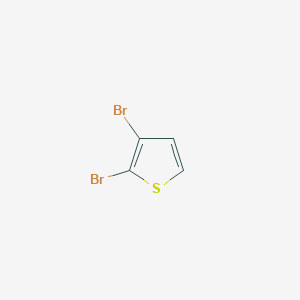

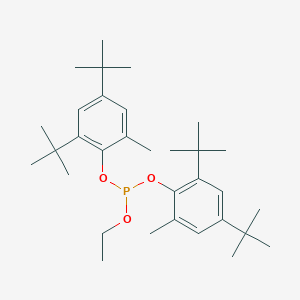



![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
